molecular formula C12H13FN2O2 B599219 1-Boc-7-fluoro-1H-indazole CAS No. 1305320-59-5

1-Boc-7-fluoro-1H-indazole

Cat. No. B599219
M. Wt: 236.246
InChI Key: FCONSWGCHISOGR-UHFFFAOYSA-N
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Description

1-Boc-7-fluoro-1H-indazole, also known as tert-butyl 7-fluoro-1H-indazole-1-carboxylate, is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.25 . The compound is typically a white to brown solid .


Molecular Structure Analysis

The InChI code for 1-Boc-7-fluoro-1H-indazole is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 . This indicates the presence of a tert-butyl group (Boc), a fluorine atom at the 7th position, and an indazole ring in the structure.


Physical And Chemical Properties Analysis

1-Boc-7-fluoro-1H-indazole is a white to brown solid . It has a molecular weight of 236.25 . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

  • Pharmaceutical Applications

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
    • Pazopanib is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
  • Chemical Synthesis

    • The synthesis of indazole derivatives involves various methods .
    • These methods include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Material Science

    • The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .
    • This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Dye-Sensitized Solar Cells

    • Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
  • Alkaloids

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
  • Anti-Inflammatory and Antiarrhythmic Activities

    • Indazole derivatives possess a wide range of pharmacological activities, such as anti-inflammatory and antiarrhythmic activities .
  • Antifungal and Antibacterial Activities

    • Indazole derivatives also show antifungal and antibacterial activities .
  • Anti-HIV Activities

    • Some indazole derivatives have shown anti-HIV activities .
  • Treatment of Respiratory Diseases

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Synthesis of Natural Products and Commercially Available Drugs

    • The nitrogen-containing heterocycles are important building blocks for many bioactive natural products and commercially available drugs .
  • Treatment of Different Types of Disorders in the Human Body

    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Safety And Hazards

The safety data sheet for 1-Boc-7-fluoro-1H-indazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be worn when handling this compound, and dust formation should be avoided .

properties

IUPAC Name

tert-butyl 7-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONSWGCHISOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-7-fluoro-1H-indazole

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